molecular formula C25H36O5 B021206 methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate CAS No. 102130-27-8

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate

Cat. No. B021206
M. Wt: 416.5 g/mol
InChI Key: VNLSHURFDKMJSN-GCARTQTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate is a chemical compound that has gained significant attention in the field of scientific research. This compound is synthesized using a specific method and has a unique mechanism of action that makes it useful in various biochemical and physiological studies.

Mechanism Of Action

The mechanism of action of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves the activation of PPARs. PPARs are nuclear receptors that regulate the expression of genes involved in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate binds to PPARs and activates them, leading to the regulation of gene expression.

Biochemical And Physiological Effects

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several biochemical and physiological effects. It has been shown to regulate lipid metabolism and glucose homeostasis, leading to improvements in insulin sensitivity and blood glucose levels. This compound has also been shown to have anti-inflammatory and anticancer properties.

Advantages And Limitations For Lab Experiments

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several advantages and limitations for lab experiments. One of the advantages is its ability to activate PPARs, which makes it useful in the study of lipid metabolism and glucose homeostasis. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate. One direction is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another direction is the study of the compound's effects on other physiological processes, such as inflammation and cancer. Additionally, the use of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate in drug development and clinical trials is another area of future research.

Synthesis Methods

The synthesis of methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate involves several steps. The first step is the protection of the hydroxyl groups in the cyclopentene ring using a silylating agent. The second step involves the addition of a Grignard reagent to the protected cyclopentene ring, which results in the formation of a tertiary alcohol. The third step is the deprotection of the silyl groups using an acid catalyst. The final step involves the esterification of the tertiary alcohol with methanol and heptenoic acid.

Scientific Research Applications

Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has several scientific research applications. This compound is commonly used in the study of lipid metabolism and the regulation of gene expression. It has been shown to activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors that play a crucial role in lipid metabolism and glucose homeostasis. Methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate has also been used in the study of inflammation and cancer.

properties

CAS RN

102130-27-8

Product Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate

Molecular Formula

C25H36O5

Molecular Weight

416.5 g/mol

IUPAC Name

methyl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-hydroxy-3-methyl-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate

InChI

InChI=1S/C25H36O5/c1-25(29,16-14-19-10-6-5-7-11-19)17-15-21-20(22(26)18-23(21)27)12-8-3-4-9-13-24(28)30-2/h3,5-8,10-11,15,17,20-23,26-27,29H,4,9,12-14,16,18H2,1-2H3/b8-3-,17-15+/t20-,21-,22+,23-,25?/m1/s1

InChI Key

VNLSHURFDKMJSN-GCARTQTCSA-N

Isomeric SMILES

CC(CCC1=CC=CC=C1)(/C=C/[C@H]2[C@@H](C[C@@H]([C@@H]2C/C=C\CCCC(=O)OC)O)O)O

SMILES

CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O

Canonical SMILES

CC(CCC1=CC=CC=C1)(C=CC2C(CC(C2CC=CCCCC(=O)OC)O)O)O

synonyms

15-me-17-ph-TN-PGF2 ME
15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester
15-methyl-17-phenyl-18,19,20-trinorprostaglandin F2 alpha methyl ester, (15R)-isome

Origin of Product

United States

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